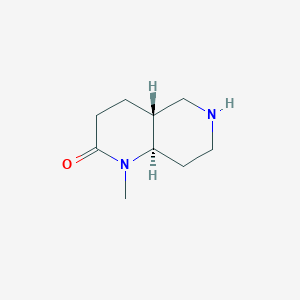

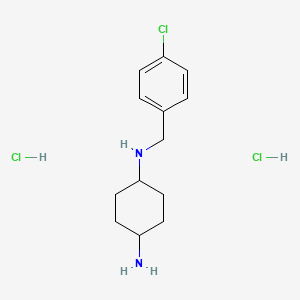

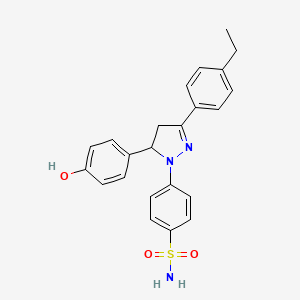

![molecular formula C20H19FN4O B3013225 7-[(4-fluorobenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108311-24-4](/img/structure/B3013225.png)

7-[(4-fluorobenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "7-[(4-fluorobenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one" is a derivative of the pyrazolo[1,5-a]pyrazin-4(5H)-one family. This class of compounds is known for its potential biological activities, which makes them a subject of interest in medicinal chemistry. The presence of a fluorobenzyl moiety suggests potential interactions with biological targets, possibly affecting the pharmacokinetic properties of the compound.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives has been reported, involving high-temperature cyclization of previously synthesized benzamides of pyrazole-4-carboxylic acid . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as multistep reactions starting with suitable precursors, followed by cyclization and substitution reactions to introduce the desired functional groups.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is characterized by a fused bicyclic system. The presence of a fluorine atom on the benzyl moiety could influence the electronic distribution and molecular conformation, potentially affecting the binding affinity to biological targets. X-ray crystallography or computational methods like molecular docking could be used to elucidate the precise molecular conformation and interactions with enzymes or receptors .

Chemical Reactions Analysis

The chemical reactivity of such compounds typically involves the functional groups attached to the core structure. The amino group in the 7-position could undergo various reactions, such as acylation or alkylation, to yield a range of derivatives with different properties. The fluorine atom on the benzyl group could also influence the reactivity of the compound, making it a site for nucleophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of both aromatic and heterocyclic rings suggests it would exhibit typical properties of aromatic compounds, such as stability and planarity. The fluorine atom could increase the lipophilicity of the molecule, potentially improving its ability to cross biological membranes. The compound's solubility, melting point, and stability could be determined experimentally to facilitate its use in further biological studies .

Scientific Research Applications

Antitumor Properties

- A series of fluorinated 2-(4-aminophenyl)benzothiazoles, including compounds with structural similarity to 7-[(4-fluorobenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, demonstrated potent cytotoxic effects in vitro against certain human breast cell lines, specifically MCF-7 (ER+) and MDA 468 (ER-) (Hutchinson et al., 2001).

Neuropeptide S Antagonist Activity

- 7-Substituted 1,1-diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones, closely related to the compound , were identified as potent antagonists of Neuropeptide S, indicating potential therapeutic applications in related disorders (Zhang et al., 2008).

Synthesis and Biological Evaluation

- Novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one derivatives were synthesized, indicating the compound's relevance in chemical synthesis and its potential biological activities. Such derivatives have shown a range of pharmacological properties, including antitumor and anti-inflammatory effects (Önal et al., 2008).

Cytotoxicity Against Cancer Cells

- The synthesis and evaluation of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have shown that these compounds could inhibit the growth of certain cancer cells, such as A549 lung cancer cells, in a dose- and time-dependent manner (Zhang et al., 2008).

GPR39 Agonist Activity

- Kinase inhibitors structurally akin to 7-[(4-fluorobenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one were found to be novel GPR39 agonists. This suggests the compound's potential role in modulating G protein–coupled receptors, which are crucial in various physiological processes (Sato et al., 2016).

Synthesis and Chemical Properties

- The compound's structural class has been involved in the synthesis of various pyrazolo[1,5-a]pyrazine derivatives using one-pot protocols, illustrating its utility in the facile synthesis of heterocyclic compounds (Zaremba et al., 2013).

properties

IUPAC Name |

7-[(4-fluorophenyl)methylamino]-2-(4-methylphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O/c1-13-2-6-15(7-3-13)17-10-18-20(26)23-12-19(25(18)24-17)22-11-14-4-8-16(21)9-5-14/h2-10,19,22H,11-12H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMJAJJRNOQQQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C(CNC(=O)C3=C2)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(4-fluorobenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

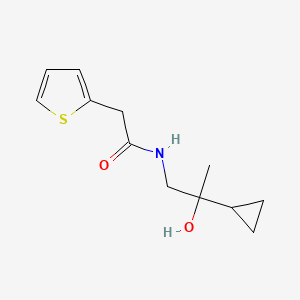

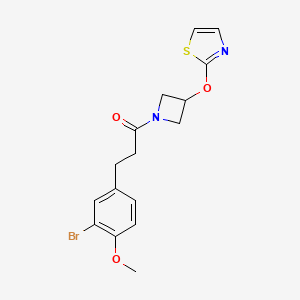

![Ethyl 4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperazine-1-carboxylate Hydrochloride](/img/structure/B3013153.png)

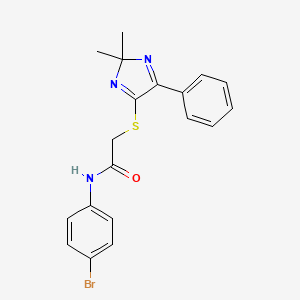

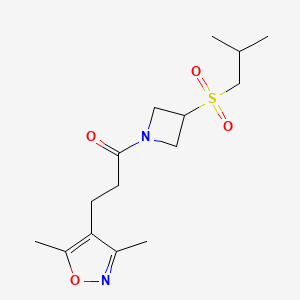

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone](/img/structure/B3013155.png)

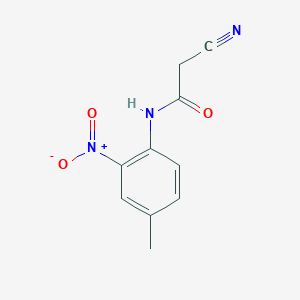

![3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B3013156.png)

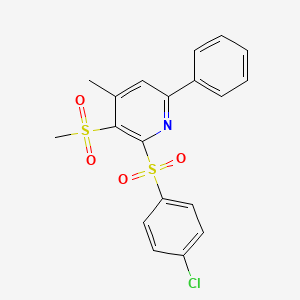

![(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone](/img/structure/B3013161.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(oxan-4-yl)methanone](/img/structure/B3013162.png)